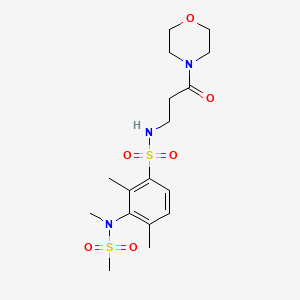![molecular formula C24H25N7O2 B2595224 (4-异丙氧基苯基)(4-(3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮 CAS No. 920177-38-4](/img/structure/B2595224.png)
(4-异丙氧基苯基)(4-(3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of several functional groups, including a triazolopyrimidine moiety, a piperazine ring, and an isopropoxyphenyl group
科学研究应用
Chemistry
In chemistry, (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular pathways.
Industry
Industrially, (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of action
The compound “(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” belongs to the class of triazolopyrimidines . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of action
Triazolopyrimidines are known to interact with their targets through hydrogen bonding and other intermolecular forces .
Biochemical pathways
Triazolopyrimidines have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of action
Compounds containing the triazole nucleus have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.
Introduction of the isopropoxyphenyl group: This can be done through etherification reactions where the phenol group is reacted with isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
相似化合物的比较
Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Triazolopyrazine derivatives: These compounds have a similar triazole ring and are known for their antibacterial properties.
Indole derivatives: These compounds, like (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of (4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17(2)33-20-10-8-18(9-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGVJYLOUTQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B2595143.png)

![4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B2595146.png)
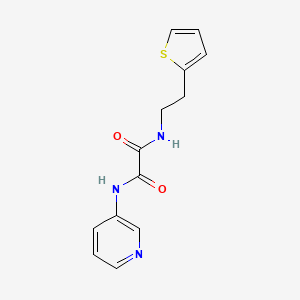
![3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide](/img/structure/B2595148.png)
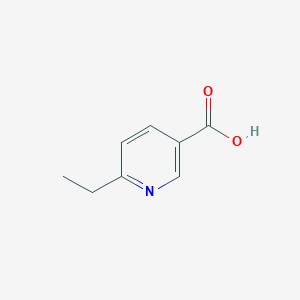
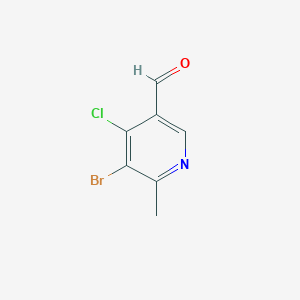
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2595154.png)
![4-[butyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2595155.png)
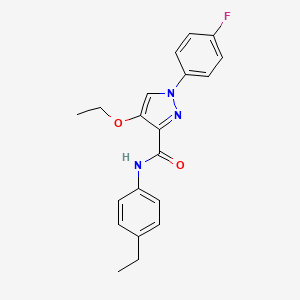
![N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2595157.png)
![2-(N-methylmethylsulfonamido)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2595158.png)

